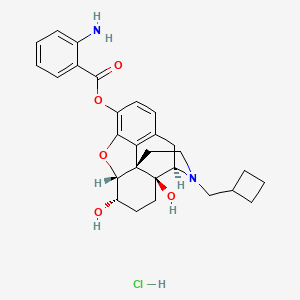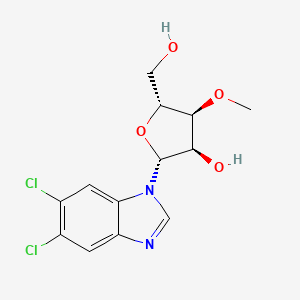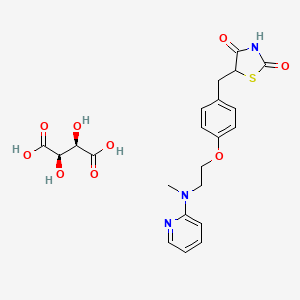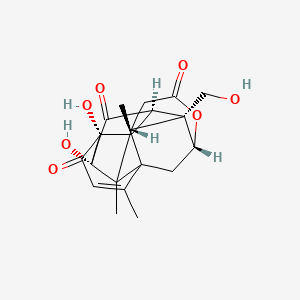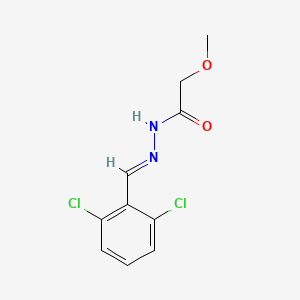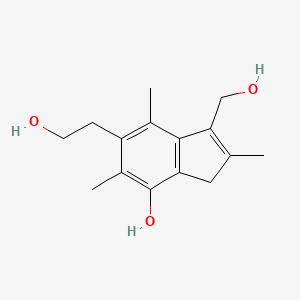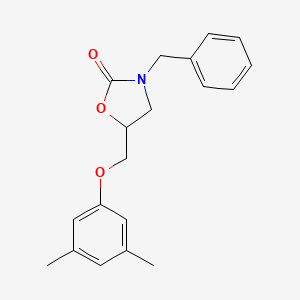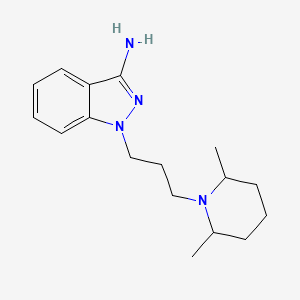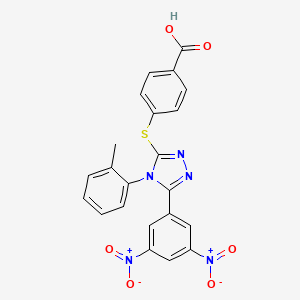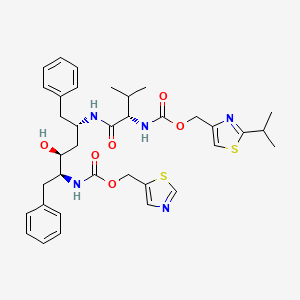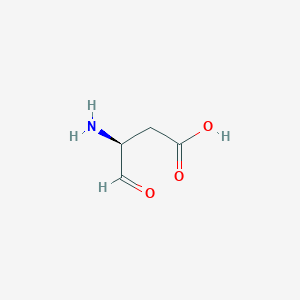
(3S)-3-amino-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an important intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-methyl ester using sodium borohydride in methanol. The reaction is carried out at low temperatures to prevent over-reduction and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure product.
化学反応の分析
Types of Reactions
(3S)-3-amino-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid.
Reduction: Further reduction can lead to the formation of 3-amino-4-hydroxybutanoic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Aspartic acid.
Reduction: 3-amino-4-hydroxybutanoic acid.
Substitution: Various N-substituted derivatives.
科学的研究の応用
(3S)-3-amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the synthesis of antibiotics and other pharmaceuticals.
Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.
作用機序
The mechanism of action of (3S)-3-amino-4-oxobutanoic acid involves its role as an intermediate in the biosynthesis of essential amino acids. It acts as a substrate for various enzymes, including aspartate semialdehyde dehydrogenase, which catalyzes its conversion to other important metabolites. The molecular targets and pathways involved include the aspartate pathway, which is crucial for the synthesis of lysine, methionine, and threonine.
類似化合物との比較
Similar Compounds
Aspartic Acid: A precursor in the synthesis of (3S)-3-amino-4-oxobutanoic acid.
3-amino-4-hydroxybutanoic acid: A reduction product of this compound.
Lysine, Methionine, Threonine: Amino acids synthesized from this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of essential amino acids. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile and valuable compound in both research and industrial applications.
特性
CAS番号 |
21653-98-5 |
|---|---|
分子式 |
C4H7NO3 |
分子量 |
117.10 g/mol |
IUPAC名 |
(3S)-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(2-6)1-4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1 |
InChIキー |
CGJJPOYORMGCGE-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](C=O)N)C(=O)O |
正規SMILES |
C(C(C=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


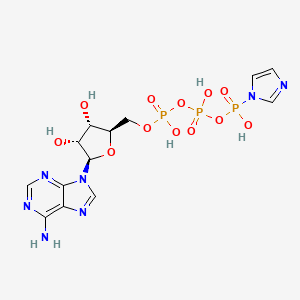
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
